6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one
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Overview
Description
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinone core linked to a sugar moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the attachment of the sugar moiety through glycosylation reactions. Common reagents used in these reactions include protected sugar derivatives, bases, and catalysts to facilitate the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives.
Scientific Research Applications
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by interfering with viral polymerases or act as an anticancer agent by inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one is unique due to its combination of a pyrimidinone core and a sugar moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C10H16N4O7 |
---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-6,9,15-18H,1H2,(H4,11,12,13,14,19)/t2-,3-,4+,5-,6?,9+/m1/s1 |
InChI Key |
ASIYJWYGJWPATN-LMXUVIFNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2C(=NC(=N)NC2=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(=NC(=N)NC2=O)N)O)O)O)O |
Origin of Product |
United States |
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